3-氟吡啶甲酰亚胺盐酸盐

描述

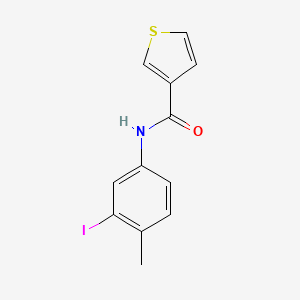

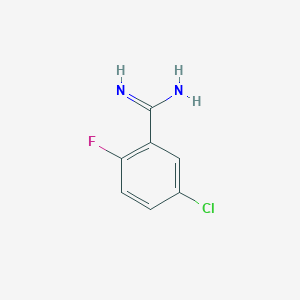

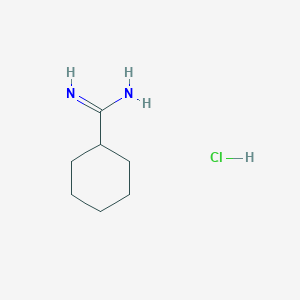

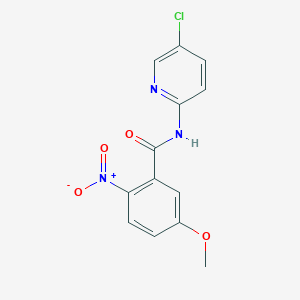

3-Fluoropicolinimidamide hydrochloride is a chemical compound that belongs to the class of picolinamide derivatives. It has a CAS Number of 757174-04-2 and a molecular weight of 139.13 . The IUPAC name for this compound is 3-fluoro-2-pyridinecarboximidamide .

Synthesis Analysis

The synthesis of 3-Fluoropicolinimidamide hydrochloride involves the reaction of 3-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride and ammonium chloride in toluene at 80°C . The reaction mixture is stirred at 80°C overnight, and then methanol is added at 0°C. The mixture is stirred at room temperature for 3 hours, filtered, and the insoluble material is washed with methanol. The obtained filtrate is concentrated under reduced pressure, and the residue is washed with ethyl acetate to give the title compound .科学研究应用

1. 神经激肽-1 受体拮抗剂

3-氟吡啶甲酰亚胺盐酸盐 (3) 作为口服神经激肽-1 受体拮抗剂表现出高亲和力。它在呕吐和抑郁的临床疗效前临床试验中有效,展示了其在神经和心理障碍中的潜力 (Harrison 等,2001)。

2. 抗菌活性

包括 3-氟吡啶甲酰亚胺盐酸盐变体在内的新型氟喹诺酮类似物表现出显着的抗菌活性。这些化合物已在常规和微波辐照技术下合成,并在对抗各种微生物方面显示出前景 (Prasad 等,2017)。

3. 认知障碍和阿尔茨海默病

与 3-氟吡啶甲酰亚胺盐酸盐在结构上相关的化合物,如 H3 拮抗剂,已被探索其在治疗认知障碍和阿尔茨海默病中的作用。这些拮抗剂增加了调节认知过程的几种神经递质的释放,表明在神经精神病学研究中具有潜在应用 (Brioni 等,2011)。

4. 抗抑郁活性

从 3-氟吡啶甲酰亚胺盐酸盐合成的结构类似的化合物,例如 3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐,已显示出潜在的抗抑郁活性。这些发现表明 3-氟吡啶甲酰亚胺盐酸盐在开发抗抑郁疗法中可能发挥作用 (袁,2012)。

5. 药物-蛋白质相互作用

与 3-氟吡啶甲酰亚胺盐酸盐相关的氟二氢喹唑啉衍生物已被研究其与人血清白蛋白的相互作用。这项研究有助于理解含有类似氟取代基的药物的结合和药代动力学 (王等,2016)。

6. 透皮给药

对与 3-氟吡啶甲酰亚胺盐酸盐在结构上相关的化合物,如 3-氟苯丙胺盐酸盐的研究探索了化学和物理增强技术对其透皮递送的影响。这项研究对于开发通过皮肤给药的新方法至关重要 (Puri 等,2017)。

属性

IUPAC Name |

3-fluoropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRJYWURHANOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621751 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropicolinimidamide hydrochloride | |

CAS RN |

246872-67-3 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)